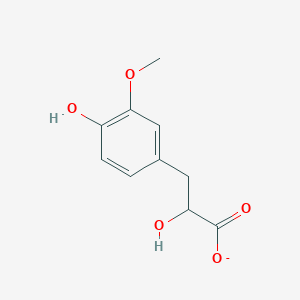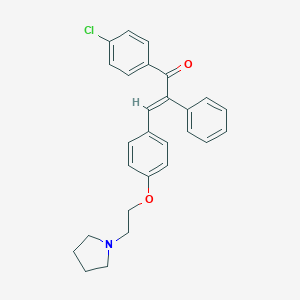
3-Methoxy-4-hydroxyphenyllactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-hydroxyphenyllactate (MHPL) is a naturally occurring compound found in human urine and is a metabolite of the amino acid tyrosine. MHPL has gained attention in recent years due to its potential therapeutic applications in various diseases.
Wirkmechanismus
3-Methoxy-4-hydroxyphenyllactate exerts its effects through various mechanisms. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. 3-Methoxy-4-hydroxyphenyllactate also inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in inflammation. Additionally, 3-Methoxy-4-hydroxyphenyllactate has been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
Biochemical and physiological effects:
3-Methoxy-4-hydroxyphenyllactate has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 3-Methoxy-4-hydroxyphenyllactate also reduces the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 3-Methoxy-4-hydroxyphenyllactate has been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methoxy-4-hydroxyphenyllactate has several advantages for lab experiments. It is a naturally occurring compound and can be easily synthesized from tyrosine. 3-Methoxy-4-hydroxyphenyllactate is also stable and can be stored for long periods without degradation. However, one limitation of using 3-Methoxy-4-hydroxyphenyllactate in lab experiments is its low solubility in water, which can limit its bioavailability.
Zukünftige Richtungen
There are several future directions for research on 3-Methoxy-4-hydroxyphenyllactate. One area of research is the development of 3-Methoxy-4-hydroxyphenyllactate-based drugs for the treatment of various diseases. Another area of research is the optimization of the synthesis method to increase the yield of 3-Methoxy-4-hydroxyphenyllactate. Additionally, further studies are needed to elucidate the mechanisms of action of 3-Methoxy-4-hydroxyphenyllactate and its effects on various signaling pathways.
Synthesemethoden
3-Methoxy-4-hydroxyphenyllactate can be synthesized from tyrosine via the tyrosine catabolic pathway. Tyrosine is first converted to 4-hydroxyphenylpyruvate (HPP) by the enzyme tyrosine transaminase. HPP is then converted to 4-hydroxyphenyllactate (HPL) by the enzyme HPP decarboxylase. Finally, HPL is methylated to form 3-Methoxy-4-hydroxyphenyllactate by the enzyme catechol-O-methyltransferase (COMT).
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-hydroxyphenyllactate has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. 3-Methoxy-4-hydroxyphenyllactate has been shown to have antioxidant, anti-inflammatory, and antitumor properties in vitro and in vivo.
Eigenschaften
Produktname |
3-Methoxy-4-hydroxyphenyllactate |
|---|---|
Molekularformel |
C10H11O5- |
Molekulargewicht |
211.19 g/mol |
IUPAC-Name |
2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C10H12O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14)/p-1 |
InChI-Schlüssel |
SVYIZYRTOYHQRE-UHFFFAOYSA-M |
SMILES |
COC1=C(C=CC(=C1)CC(C(=O)[O-])O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(C(=O)[O-])O)O |
Synonyme |
3-methoxy-4-hydroxyphenyllactic acid vanillactic acid vanillylactic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)










![3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol](/img/structure/B231240.png)